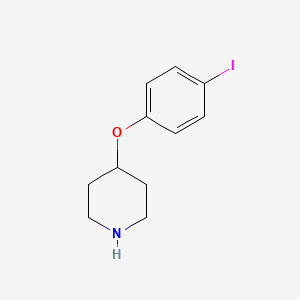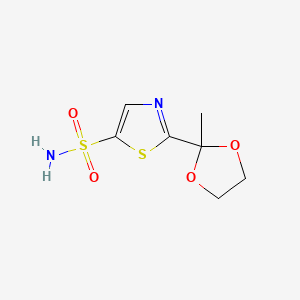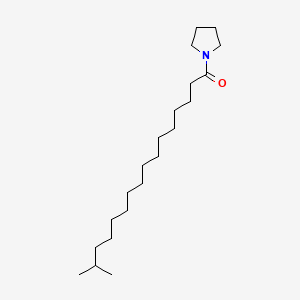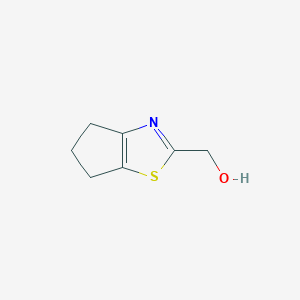![molecular formula C19H27NO4S B13982449 Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate CAS No. 738606-47-8](/img/structure/B13982449.png)
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate is a complex organic compound with a unique structure that includes an isocyanide group, a sulfonyl group, and a heptanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method involves the use of a sulfonyl chloride derivative, which reacts with an isocyanide under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate has several applications in scientific research:
Chemistry: Used in the synthesis of heterocycles and multicomponent reactions, such as the Ugi reaction.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate involves its reactivity with nucleophiles and electrophiles. The isocyanide group exhibits both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions. The sulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating certain transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 8-isocyano-2,2-dimethyl-8-[(4-methylphenyl)sulfonyl]octanoate: Similar structure but with an additional carbon in the chain.
Heptanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Eigenschaften
CAS-Nummer |
738606-47-8 |
|---|---|
Molekularformel |
C19H27NO4S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
ethyl 7-isocyano-2,2-dimethyl-7-(4-methylphenyl)sulfonylheptanoate |
InChI |
InChI=1S/C19H27NO4S/c1-6-24-18(21)19(3,4)14-8-7-9-17(20-5)25(22,23)16-12-10-15(2)11-13-16/h10-13,17H,6-9,14H2,1-4H3 |
InChI-Schlüssel |
POIJGHXQKGSAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)


![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)









